1-Phenyl-1H-indole Donor vs. Carbazole Donor: TSCT Radical PLQY and Non-Radiative Decay
In spirofluorene-bridged through-space charge-transfer (TSCT) radicals, the 1-phenyl-1H-indole (PID) donor yields a photoluminescence quantum yield (PLQY) of 23.1% in cyclohexane, which is lower than the carbazole-based donor CZP-FR-TTM [1]. This reduction is driven by a higher non-radiative decay rate constant (knr = 8.53 × 10⁶ s⁻¹ for PID-FR-TTM) due to reduced steric hindrance enabling more efficient vibrational relaxation [1]. The emission maximum is blue-shifted to 609 nm (vs. CZP-FR-TTM) with comparable FWHM of 82.7 nm [1].
| Evidence Dimension | Photoluminescence Quantum Yield (PLQY) in cyclohexane |
|---|---|
| Target Compound Data | PID-FR-TTM: PLQY = 23.1% |
| Comparator Or Baseline | CZP-FR-TTM (carbazole donor): Higher PLQY (exact value not disclosed in abstract) |
| Quantified Difference | PID-FR-TTM exhibits lower PLQY than CZP-FR-TTM |
| Conditions | Cyclohexane solution, room temperature, 10⁻⁵ M |
Why This Matters
Selection of 1-phenyl-1H-indole over carbazole donors enables tunable PLQY and emission wavelength for OLED emitters where reduced steric bulk and blue-shifted emission are design priorities.
- [1] MDPI. Spirofluorene-Bridged Through-Space Charge-Transfer Radicals with 1-Phenyl-1H-indole Donor. Molecules 2026, 31(4), 722. View Source
